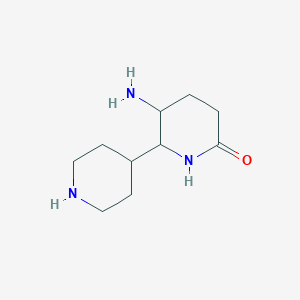
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. MPTP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. This compound is metabolized in the body to a compound called MPP+, which is taken up by dopaminergic neurons in the brain and causes their degeneration.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, inflammation, and cell death in a variety of cell types. This compound has also been shown to cause a decrease in dopamine levels in the brain, leading to symptoms similar to those of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and has been extensively studied, making it a well-characterized model system. However, there are also limitations to its use. This compound is a toxic compound that can cause harm to researchers if not handled properly. Additionally, the effects of this compound on cells and animals may not fully reflect the effects of Parkinson's disease in humans.
Future Directions
There are several future directions for research on 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione. One area of interest is the development of new compounds that can selectively target mitochondrial complex I, without the toxic effects of this compound. Another area of research is the development of new animal models for studying Parkinson's disease, which may better reflect the disease in humans. Finally, there is interest in the development of new therapies for Parkinson's disease based on the mechanisms of action of this compound and related compounds.
Synthesis Methods
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with phenethyl mercaptan in the presence of a base. Other methods include the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethyl bromide, or the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethylamine followed by oxidation.
Scientific Research Applications
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential applications in scientific research. One area of research that has received a great deal of attention is the study of Parkinson's disease. This compound has been shown to cause symptoms similar to those of Parkinson's disease in humans and animals, and has been used as a model for studying the disease. This compound has also been studied for its potential applications in cancer research, as it has been shown to have antitumor activity.
properties
IUPAC Name |
1-(1-phenylethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(9-5-3-2-4-6-9)14-11(16)7-10(15)13-12(14)17/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDCDFJNAGZTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)
![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)



![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)